O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine
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Overview
Description
O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a tert-butyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. These modifications make it a valuable intermediate in peptide synthesis and other organic chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine typically involves the protection of the amino and hydroxyl groups of tyrosine. The tert-butyl group is introduced to protect the hydroxyl group, while the Fmoc group is used to protect the amino group. The reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original amino acid form.
Substitution: The tert-butyl and Fmoc groups can be substituted under specific conditions to yield different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid for deprotection reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the original amino acid.
Scientific Research Applications
O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
O-(t-Butyl)-N-Fmoc-L-Tyrosine: Similar structure but without the dimethyl groups.
N-Fmoc-L-Tyrosine: Lacks the tert-butyl group.
O-(t-Butyl)-L-Tyrosine: Lacks the Fmoc group
Uniqueness
O-(t-Butyl)-N-Fmoc-2,6-dimethyl-L-Tyrosine is unique due to the presence of both the tert-butyl and Fmoc protecting groups, as well as the dimethyl substitutions. These modifications enhance its stability and reactivity, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO5/c1-18-14-20(36-30(3,4)5)15-19(2)25(18)16-27(28(32)33)31-29(34)35-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-15,26-27H,16-17H2,1-5H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXXSRALHXGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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